2-Chlorosulfonyl-pyridinium chloride

Sulfonylation kinetics Formamidine synthesis Room temperature reactions

2-Chlorosulfonyl-pyridinium chloride (CAS 111480-84-3) is a dual-function sulfonyl transfer reagent. Its intrinsic pyridine nitrogen enables rapid (10 min, 80–95% yield) room-temperature formamidine/amidine synthesis—unmatched by tosyl or mesyl chloride. The 2-pyridinesulfonyl group acts as a removable stereocontroller, streamlining enantioselective C–C bond formation without separate chiral auxiliaries. Documented in piperidine-based tachykinin antagonist and 11β-HSD1 modulator synthesis. Ideal for high-throughput medchem and scalable process chemistry.

Molecular Formula C5H5Cl2NO2S
Molecular Weight 214.07 g/mol
Cat. No. B13408425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorosulfonyl-pyridinium chloride
Molecular FormulaC5H5Cl2NO2S
Molecular Weight214.07 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C(=C1)S(=O)(=O)Cl.[Cl-]
InChIInChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H
InChIKeyXAJWHCVLZBSLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorosulfonyl-pyridinium Chloride: A Reactive Pyridinium Sulfonyl Chloride for Electrophilic Derivatization and Heterocycle Synthesis


2-Chlorosulfonyl-pyridinium chloride (CAS 111480-84-3), also referred to as pyridine-2-sulfonyl chloride hydrochloride, is a pyridine-based sulfonyl chloride reagent existing as a hydrochloride salt . It presents as an off-white to pale yellow crystalline solid with a melting point of 77–81°C and a molecular weight of 214.07 g/mol . The compound contains a pyridinium cation that confers solubility in polar solvents such as water and alcohols, while the chlorosulfonyl group imparts high electrophilic reactivity at the sulfur center . This dual functionality enables its use as a sulfonyl transfer reagent in the synthesis of sulfonamides, sulfonate esters, and nitrogen-containing heterocycles .

Why Generic Substitution Fails for 2-Chlorosulfonyl-pyridinium Chloride in Demanding Sulfonylation Applications


While numerous sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, benzenesulfonyl chloride) are commercially available, simple substitution is often not viable when reaction kinetics, chemoselectivity, or downstream functionalization matter [1]. 2-Chlorosulfonyl-pyridinium chloride differentiates itself through its intrinsic pyridine nitrogen, which acts as both an intramolecular base and a coordination site, enabling unique reactivity profiles not accessible with conventional aryl or alkyl sulfonyl chlorides [2][3]. The evidence below quantifies these performance advantages, demonstrating that for specific transformations—particularly those requiring rapid reaction times, high formamidine/amidine selectivity, or stereocontrolled bond formation—this reagent offers measurable and meaningful differentiation.

Quantitative Differentiation of 2-Chlorosulfonyl-pyridinium Chloride vs. Generic Sulfonyl Chlorides: A Head-to-Head Evidence Guide


Accelerated Reaction Kinetics: Room Temperature Completion in ≤10 Minutes with 80–95% Yield

In a comparative study of sulfonyl chlorides for the synthesis of formamidines and amidines from amides and primary amines, 2-pyridinesulfonyl chloride (the active sulfonylating species derived from 2-chlorosulfonyl-pyridinium chloride) demonstrated significantly faster reaction rates than other evaluated sulfonyl chlorides, including p-toluenesulfonyl chloride (TsCl), methylsulfonyl chloride (MsCl), and 8-quinolinesulfonyl chloride [1]. All reactions with 2-pyridinesulfonyl chloride proceeded rapidly at room temperature and finished within 10 minutes, affording the desired products in 80–95% isolated yield across a range of substrates [1].

Sulfonylation kinetics Formamidine synthesis Room temperature reactions

Superior Chemoselectivity: Exclusive Formamidine Formation vs. Competing Sulfonamide Byproducts

In the same synthetic route using DMF and primary amines, 2-pyridinesulfonyl chloride was uniquely effective at directing the reaction toward formamidine formation while completely suppressing undesired sulfonamide byproducts [1][2]. In contrast, other sulfonyl chlorides (e.g., benzenesulfonyl chloride, TsCl, MsCl) generated significant amounts of sulfonamide side products under identical conditions [2]. The study explicitly states that 'good selectivity of formamidine could be obtained only in the presence of 2-pyridinesulfonyl chloride' and that 'by-products, sulfonamides, are formed from amines and other sulfonyl chlorides in this route' [2].

Chemoselectivity Formamidine Sulfonamide Byproduct suppression

Unique Stereocontrolling Capability: Dual Role as Activating Group and Removable Chiral Auxiliary

The 2-pyridinesulfonyl group, installed using 2-chlorosulfonyl-pyridinium chloride, has been demonstrated to function as a novel stereocontroller in enantioselective C–C bond-forming reactions [1]. When attached to an imine, the pyridine nitrogen and one of the prochiral sulfonyl oxygens coordinate to a chiral Lewis acid, inducing chirality at the sulfur atom and enabling the synthesis of enantiomerically enriched products [1]. Importantly, the 2-pyridinesulfonyl group is readily removed after the stereocontrolled transformation, leaving the desired chiral product [1]. This dual functionality (activation + stereocontrol + traceless removal) is not exhibited by tosyl, mesyl, or other common sulfonyl chlorides, which lack the chelating pyridine nitrogen and are not amenable to facile cleavage [1].

Asymmetric synthesis Stereocontroller Chiral auxiliary Sulfonylimine

Optimized Physical Form for Handling: Crystalline Hydrochloride Salt with Defined Melting Point (77–81°C)

2-Chlorosulfonyl-pyridinium chloride is isolated as a crystalline hydrochloride salt, offering a defined melting point range of 77–81°C . This contrasts with the free base, pyridine-2-sulfonyl chloride (CAS 66715-65-9), which is reported as an oil or low-melting solid with a predicted pKa of -5.12 and documented instability at room temperature, requiring freezer storage . The hydrochloride salt form of the target compound is significantly more convenient to weigh, transfer, and handle in a typical laboratory setting, reducing the risk of decomposition due to moisture or ambient temperature exposure compared to the free sulfonyl chloride .

Physical properties Melting point Crystalline solid Handling

Proven Utility in High-Value Pharmaceutical Intermediates: Tachykinin Antagonists and Metabolic Modulators

2-Chlorosulfonyl-pyridinium chloride is explicitly cited as a key reagent for the synthesis of piperidine derivatives that function as tachykinin receptor antagonists [1]. These compounds are of significant pharmaceutical interest for the treatment of pain, inflammation, and respiratory diseases [1]. Additionally, the reagent is utilized in the preparation of benzamides that serve as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) modulators, a target for metabolic syndrome therapies . While alternative sulfonyl chlorides could theoretically be used to introduce a sulfonyl group, the specific structural outcomes (e.g., piperidine substitution patterns, benzamide frameworks) are documented to rely on the unique reactivity profile of this pyridinium reagent .

Tachykinin receptor antagonist Piperidine derivative 11β-HSD1 modulator Pharmaceutical intermediate

High-Impact Application Scenarios for 2-Chlorosulfonyl-pyridinium Chloride in Pharmaceutical and Agrochemical Synthesis


Rapid Synthesis of Formamidine and Amidine Libraries

For medicinal chemistry groups constructing formamidine or amidine libraries, 2-chlorosulfonyl-pyridinium chloride enables room-temperature reactions that complete within 10 minutes with yields of 80–95% [1]. This throughput advantage is unmatched by conventional sulfonyl chlorides such as tosyl or mesyl chloride, which either require longer reaction times or generate problematic sulfonamide byproducts that complicate purification [1][2]. The reagent is therefore ideal for parallel synthesis and high-throughput screening support where speed and product purity are paramount.

Stereocontrolled Synthesis of Chiral Amines and Sulfones

When asymmetric induction is required, the 2-pyridinesulfonyl group serves as both an activating group and a removable stereocontroller [3]. This dual functionality simplifies the synthesis of enantiomerically enriched amines and sulfones by eliminating the need for separate chiral auxiliary attachment and removal steps. Procurement of 2-chlorosulfonyl-pyridinium chloride is strategically justified for any laboratory engaged in enantioselective C–C bond formation or chiral sulfonylimine chemistry.

Synthesis of Tachykinin Receptor Antagonist Intermediates

The reagent has documented utility in constructing piperidine-based tachykinin receptor antagonists, a class of compounds under investigation for pain, inflammation, and respiratory disorders [4]. The specific reactivity of the pyridinium sulfonyl chloride is critical for achieving the desired substitution patterns on the piperidine core. For process chemists developing scalable routes to these pharmaceutical candidates, 2-chlorosulfonyl-pyridinium chloride is the reagent of choice based on established literature precedence.

Preparation of 11β-HSD1 Modulator Benzamides

2-Chlorosulfonyl-pyridinium chloride is employed in the synthesis of benzamide derivatives that modulate 11β-hydroxysteroid dehydrogenase type 1, a validated target for metabolic syndrome . The pyridinium reagent enables efficient sulfonylation of the benzamide scaffold under mild conditions, and its use is supported by published synthetic protocols. For laboratories focused on metabolic disease targets, this reagent offers a proven, low-risk entry point for analog generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chlorosulfonyl-pyridinium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.